Allyl methyl disulfide

Description

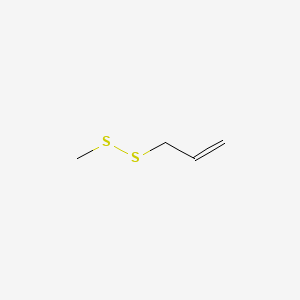

Methyl 2-propenyl disulfide, also known as 3-(methyldisulfanyl)-1-propene or methyl allyl disulphide, belongs to the class of organic compounds known as allyl sulfur compounds. Allyl sulfur compounds are compounds containing an allylsulfur group, with the general structure H2C(=CH2)CS. Methyl 2-propenyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2-propenyl disulfide has been primarily detected in feces. Within the cell, methyl 2-propenyl disulfide is primarily located in the cytoplasm. Methyl 2-propenyl disulfide is an alliaceous, garlic, and green tasting compound that can be found in a number of food items such as chives, allium (onion), onion-family vegetables, and garden onion. This makes methyl 2-propenyl disulfide a potential biomarker for the consumption of these food products.

Properties

IUPAC Name |

3-(methyldisulfanyl)prop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZOTQPMYMCTBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176199 |

Source

|

| Record name | Allyl methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid |

Source

|

| Record name | Allyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

30.00 to 33.00 °C. @ 20.00 mm Hg |

Source

|

| Record name | Methyl 2-propenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly |

Source

|

| Record name | Methyl 2-propenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.927-0.933 |

Source

|

| Record name | Allyl methyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2179-58-0 |

Source

|

| Record name | Allyl methyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl methyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl methyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL METHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXW45UTR7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-propenyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl Methyl Disulfide: Chemical Properties, Structure, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and known metabolic pathways of allyl methyl disulfide. The information is curated for professionals in research and development who require detailed, factual data on this significant organosulfur compound.

Chemical Identity and Physical Properties

This compound, a key volatile component found in plants of the Allium genus such as garlic, is recognized for its characteristic pungent aroma.[1] It is an organic disulfide containing both an allyl and a methyl group.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(methyldisulfanyl)prop-1-ene | [2][3] |

| CAS Number | 2179-58-0 | [2][4] |

| Synonyms | Methyl allyl disulfide, Allyl methyl disulphide | [2][4] |

| Molecular Formula | C₄H₈S₂ | [2][] |

| Molecular Weight | 120.24 g/mol | [2][] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 30-33 °C @ 20 mmHg 141.4 °C @ 760 mmHg | [2] [] |

| Density | 1.022 g/cm³ | [] |

| Refractive Index | 1.533-1.535 | [2] |

| Flash Point | 35 °C (95 °F) | [6] |

| Solubility | Slightly soluble in water; soluble in alcohol | [6] |

| LogP | 2.47 | [4] |

Chemical Structure

The structure of this compound consists of a disulfide bond linking a methyl group and an allyl group.

Spectroscopic Characterization and Analysis

The identification and quantification of this compound are primarily achieved through chromatographic and spectroscopic methods.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for analyzing volatile sulfur compounds from natural sources. In electron ionization (EI) mode, this compound (molecular weight 120.2 g/mol ) exhibits a characteristic fragmentation pattern.

-

Molecular Ion [M]⁺ : m/z 120

-

Major Fragments :

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are used for unambiguous structure confirmation. While detailed experimental protocols for pure standards are instrument-specific, typical chemical shifts in CDCl₃ are expected as follows:

-

¹H NMR : Protons of the methyl group (~2.4 ppm), the methylene group adjacent to the sulfur (~3.3 ppm), and the vinyl protons of the allyl group (~5.1-5.9 ppm).

-

¹³C NMR : Peaks corresponding to the methyl carbon, the allylic methylene carbon, and the two sp² hybridized carbons of the double bond.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups. Expected characteristic absorption bands include C-H stretching for both sp³ and sp² hybridized carbons, C=C stretching of the allyl group, and C-S stretching.

Synthesis and Experimental Protocols

General Synthesis Strategy

While numerous proprietary methods exist, a common laboratory-scale approach for synthesizing unsymmetrical disulfides like this compound involves the reaction of a thiol with a sulfenyl halide or a similar activated sulfur species. A plausible route is the reaction of methanethiol with an allyl sulfenyl chloride or the reaction of allyl mercaptan with a methyl sulfenyl derivative.[7] Alternatively, allylation of methyl disulfide can be achieved under specific catalytic conditions.

Experimental Protocol: GC-MS Analysis of Garlic Volatiles

This protocol provides a typical workflow for the qualitative analysis of this compound in a natural product matrix like garlic powder.

Objective: To identify this compound and other volatile organosulfur compounds in garlic powder using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials:

-

Garlic powder sample

-

20 mL headspace vials with PTFE-lined silicone septa

-

GC-MS system equipped with a headspace autosampler (e.g., PerkinElmer Clarus SQ 8 with Turbomatrix HS-40)[8]

-

Helium carrier gas (UHP grade)

-

Capillary column suitable for volatile compounds (e.g., TG-5MS, 30 m x 0.25 mm x 0.25 µm)[9]

Methodology:

-

Sample Preparation: Accurately weigh 1.0 g of garlic powder directly into a 20 mL headspace vial and seal immediately.[8] No further preparation is required.

-

Headspace Incubation: Place the vial in the headspace autosampler. Incubate the sample under the following conditions:

-

GC Separation: Inject the vapor phase from the headspace into the GC. A typical temperature program is:

-

MS Detection:

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known reference standard or by matching the fragmentation pattern against a spectral library (e.g., NIST).[9]

Biological Metabolism

Upon ingestion, organosulfur compounds from garlic undergo extensive metabolism. This compound (AMDS) is metabolized in rats primarily through a pathway involving reduction, methylation, and oxidation.[1][10] This process converts the disulfide into more persistent and potentially bioactive metabolites.

The metabolic cascade is as follows:

-

Reduction: AMDS is first reduced in erythrocytes, cleaving the disulfide bond to form Allyl Mercaptan (AM).[1][10]

-

Methylation: AM is then methylated, catalyzed by S-adenosylmethionine (SAM), to produce Allyl Methyl Sulfide (AMS).[1][10]

-

Oxidation: Finally, AMS is oxidized by liver microsomes into two key metabolites: Allyl Methyl Sulfoxide (AMSO) and subsequently to Allyl Methyl Sulfone (AMSO₂).[1][10] These oxidized metabolites have significantly longer half-lives in vivo compared to the parent compound.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H8S2 | CID 62434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2179-58-0 [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 6. This compound, 2179-58-0 [thegoodscentscompany.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. gcms.cz [gcms.cz]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. Metabolism and pharmacokinetics studies of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of Allyl Methyl Disulfide in Allium Species: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Allium, encompassing a diverse array of species including garlic (Allium sativum), onions (Allium cepa), leeks (Allium porrum), and chives (Allium schoenoprasum), is renowned for its characteristic pungent aroma and flavor, largely attributable to a complex profile of organosulfur compounds. Among these, allyl methyl disulfide (AMDS) is a significant volatile disulfide that contributes to the sensory and potential bioactive properties of these plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound in various Allium species, detailing its biosynthesis, methods of analysis, and quantitative data to support further research and development in the fields of food science, pharmacology, and drug discovery.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound can vary significantly among different Allium species and even between cultivars of the same species, influenced by factors such as geographical origin, cultivation conditions, and post-harvest processing. The following table summarizes the quantitative data for this compound as a relative percentage of the essential oil composition in several Allium species, compiled from various studies.

| Allium Species | Common Name | Plant Part | Method of Analysis | This compound (% of Essential Oil) | Reference(s) |

| Allium sativum | Garlic | Bulb | GC-MS | 3.40 - 12.0 | [1][2][3][4] |

| Allium tuberosum | Chinese Chive | Leaves | GC-MS | 0.26 - 25.9 | [5][6] |

| Allium porrum | Leek | - | GC-MS | 14.37 | [7] |

| Allium atroviolaceum | - | Bulb | GC-MS | 4.3 | |

| Allium subhirsutum | Hairy Garlic | Bulb | HS-SPME-GC-MS | 41.0 | [8] |

Biosynthesis of this compound

This compound, like other volatile sulfur compounds in Allium species, is not present in intact plant tissues. It is formed enzymatically upon tissue damage, such as cutting or crushing. The biosynthesis is a multi-step process that begins with the precursor S-alk(en)yl-L-cysteine sulfoxides (ACSOs).

The generally accepted pathway is as follows:

-

Precursor Synthesis: The biosynthesis of ACSOs, such as alliin (S-allyl-L-cysteine sulfoxide) and methiin (S-methyl-L-cysteine sulfoxide), is believed to originate from glutathione.[9][10] This involves a series of enzymatic reactions including γ-glutamyl transpeptidases and flavin-containing monooxygenases.[10]

-

Enzymatic Cleavage: When the plant cells are disrupted, the enzyme alliinase, which is physically separated from its substrates in intact cells, comes into contact with the ACSOs.

-

Formation of Sulfenic Acids: Alliinase rapidly hydrolyzes alliin and methiin into highly reactive intermediates: allyl sulfenic acid and methyl sulfenic acid, respectively, along with pyruvate and ammonia.

-

Condensation and Disulfide Formation: These unstable sulfenic acids then undergo spontaneous condensation and rearrangement reactions to form a variety of thiosulfinates. In the case of this compound formation, allyl sulfenic acid and methyl sulfenic acid condense to form allyl methyl thiosulfinate. This thiosulfinate is unstable and can further decompose and rearrange to form the more stable this compound.

Experimental Protocols

The analysis of this compound and other volatile sulfur compounds in Allium species typically involves extraction of the essential oil followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil by Hydrodistillation

This is a common method for extracting volatile compounds from plant materials.

-

Sample Preparation: Fresh plant material (e.g., garlic bulbs, chive leaves) is finely chopped or homogenized to maximize surface area and promote cell disruption. A known weight of the homogenized sample (e.g., 100-500 g) is placed in a round-bottom flask.

-

Hydrodistillation: The flask is connected to a Clevenger-type apparatus. Deionized water is added to the flask to cover the plant material. The mixture is heated to boiling, and the steam, carrying the volatile oils, rises and is condensed in a condenser. The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil, being less dense, separates from the water.

-

Oil Collection and Drying: The distillation is typically carried out for 3-5 hours.[3] After cooling, the essential oil is collected and dried over anhydrous sodium sulfate to remove any residual water. The oil is then stored in a sealed vial at a low temperature (e.g., 4°C) in the dark to prevent degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures like essential oils.

-

Sample Preparation for GC-MS: A small amount of the extracted essential oil is diluted in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1% v/v).

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

GC Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

-

GC Conditions:

-

Injector Temperature: Typically set to 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might be: initial temperature of 60°C held for 5 minutes, then ramped up at a rate of 3°C/min to 280°C.[1]

-

Injection Mode: Splitless or split injection can be used depending on the concentration of the sample.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 40-400 is generally sufficient to cover the mass of the expected compounds.

-

Ion Source and Transfer Line Temperatures: Typically maintained around 200-280°C.

-

-

Compound Identification and Quantification:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each compound is calculated based on the peak area in the total ion chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound would be required.

-

Conclusion

This compound is a key organosulfur constituent of many Allium species, contributing to their distinct sensory profiles and potential health benefits. This guide has provided a consolidated overview of its natural occurrence, with quantitative data presented for comparative analysis. The elucidated biosynthetic pathway and detailed experimental protocols for extraction and GC-MS analysis offer a solid foundation for researchers and professionals in drug development to further explore the properties and applications of this and other related compounds in the Allium genus. The variability in this compound content across different species highlights the importance of standardized analytical methods for quality control and the potential for selecting specific Allium varieties for targeted applications.

References

- 1. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbiologyjournal.org [microbiologyjournal.org]

- 3. talenta.usu.ac.id [talenta.usu.ac.id]

- 4. stiftung-plantafood.de [stiftung-plantafood.de]

- 5. Laboratory Evaluation of Acute Toxicity of the Essential Oil of Allium tuberosum Leaves and Its Selected Major Constituents Against Apolygus lucorum (Hemiptera: Miridae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Composition, Antibacterial and Antioxidant Activities of Six Essentials Oils from the Alliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukaazpublications.com [ukaazpublications.com]

- 9. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium [agris.fao.org]

The Biosynthesis of Allyl Methyl Disulfide in Garlic: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Garlic (Allium sativum) is renowned for its distinctive flavor and aroma, primarily attributed to a complex array of organosulfur compounds. Among these, allyl methyl disulfide plays a significant role. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, commencing with the stable precursor alliin and proceeding through the highly reactive intermediate, allicin. This document details the enzymatic and subsequent chemical transformations, presents quantitative data on the concentration of key compounds, and offers comprehensive experimental protocols for their extraction, quantification, and analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the biochemical processes.

Introduction

The characteristic organosulfur compounds of garlic are not present in intact cloves. They are synthesized as a defense mechanism when the plant tissue is damaged. The biosynthesis is a two-step process initiated by the enzymatic conversion of a stable precursor, alliin, into the reactive compound allicin. Allicin is unstable and rapidly decomposes into a variety of other sulfur-containing compounds, including diallyl disulfide, which can be further metabolized to this compound. Understanding this pathway is crucial for harnessing the therapeutic potential of garlic's bioactive compounds.

The Biosynthetic Pathway

From Alliin to Allicin: The Enzymatic Keystone

The biosynthesis of the key organosulfur compounds in garlic begins with the amino acid cysteine, which is converted to S-allyl-L-cysteine. This compound is then oxidized to form (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin.

In intact garlic cloves, alliin is compartmentalized in the cytoplasm, physically separated from the enzyme alliinase, which is located in the vacuoles.[1][2] When the garlic clove is crushed, chopped, or otherwise damaged, the cellular compartments are disrupted, allowing alliinase to come into contact with alliin.[3]

Alliinase (E.C. 4.4.1.4), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the rapid cleavage of the C-S bond in alliin.[2][4] This enzymatic reaction yields two highly reactive and unstable molecules of allylsulfenic acid (CH₂=CHCH₂SOH), along with pyruvate and ammonia.[5]

Two molecules of allylsulfenic acid then spontaneously condense, without enzymatic assistance, to form one molecule of allicin (diallyl thiosulfinate).[5][6] This entire process, from tissue damage to allicin formation, is remarkably swift, with much of the allicin being formed in under a minute.[7]

The Transformation of Allicin to Diallyl Disulfide and Other Organosulfur Compounds

Allicin is a highly reactive and unstable molecule with a short half-life.[8] It readily undergoes further chemical transformations to produce a variety of more stable organosulfur compounds. The primary decomposition products are oil-soluble polysulfides, with diallyl disulfide (DADS) being a major component.[9] Other significant compounds formed include diallyl sulfide (DAS), diallyl trisulfide (DATS), and diallyl tetrasulfide.[9][10]

The conversion of allicin to these polysulfides is a complex process that can be influenced by factors such as temperature and the presence of other molecules. For instance, the transformation is accelerated at temperatures above 37°C.[10] While the precise mechanisms are multifaceted, it is understood that allicin can decompose to form these various diallyl sulfides. These compounds are major constituents of distilled garlic oil.[10]

Quantitative Data

The concentrations of alliin, allicin, and diallyl sulfides in garlic can vary significantly depending on the garlic variety, growing conditions, and processing methods. The following tables summarize typical quantitative data found in the literature.

Table 1: Alliin and Allicin Content in Fresh Garlic

| Compound | Concentration Range (mg/g fresh weight) | Reference(s) |

| Alliin | 6 - 14 | [1][11] |

| Allicin (yield upon crushing) | 2.5 - 4.5 | [1][7][11] |

Table 2: Composition of Garlic Essential Oil

| Compound | Relative Percentage (%) | Reference(s) |

| Diallyl Disulfide (DADS) | 20.8 - 63.2 | [3][12][13] |

| Diallyl Trisulfide (DATS) | 16.8 - 45.9 | [2][3][12] |

| Diallyl Sulfide (DAS) | 1.9 - 11.4 | [3][12][13] |

| Allyl Methyl Trisulfide | 7.7 - 23.8 | [12] |

| This compound | 3.4 - 12.0 | [12][14] |

| Diallyl Tetrasulfide | 4.1 - 10.5 | [12][13] |

Table 3: Stability of Allicin in Aqueous Solution

| Condition | Stability | Reference(s) |

| pH | ||

| pH 1.5 | Undetectable after 2 hours | [6][7][11] |

| pH 5-6 | Most stable, no obvious degradation for 5 days at room temperature | [6][7][11] |

| pH > 11 | Undetectable after 2 hours | [6][7][11] |

| Temperature | ||

| > 40°C | Rapid degradation | [6][7][11] |

| > 70°C | Very rapid degradation | [6][7][11] |

Table 4: Kinetic Parameters of Alliinase

| Parameter | Value | Conditions | Reference(s) |

| Km (Michaelis constant) | Varies with substrate and conditions | - | [15][16] |

| Vmax (Maximum velocity) | Varies with enzyme concentration and conditions | - | [15][16] |

Note: Km is a measure of the affinity of the enzyme for its substrate, with a lower Km indicating higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[17][18][19]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of key organosulfur compounds in garlic.

Extraction of Alliin and Allicin for HPLC Analysis

This protocol is designed for the extraction of alliin and allicin from fresh garlic cloves for subsequent quantification by HPLC. It is crucial to handle the samples appropriately to either promote or prevent the enzymatic conversion of alliin to allicin, depending on the target analyte.

Materials:

-

Fresh garlic cloves

-

Deionized water, cold

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure for Allicin Extraction:

-

Accurately weigh a known amount of fresh, peeled garlic cloves (e.g., 1 g).

-

Homogenize the garlic in a specific volume of cold deionized water (e.g., 10 mL) for 1 minute.[20]

-

Allow the homogenate to stand at room temperature for at least 5 minutes to ensure complete enzymatic conversion of alliin to allicin.[21]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

Procedure for Alliin Extraction:

-

Accurately weigh a known amount of fresh, peeled garlic cloves (e.g., 1 g).

-

To prevent enzymatic activity, immediately homogenize the garlic in a solvent mixture that deactivates alliinase, such as a methanol:chloroform:water (12:5:3) solution.[5]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis of Alliin and Allicin

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50 v/v).[20][22] Some methods may use a phosphate buffer at a specific pH.[21][23]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 210 nm for alliin and 254 nm for allicin.[20][23][24]

-

Injection Volume: 20 µL.

Quantification:

-

Prepare a standard curve using certified reference standards of alliin and allicin.

-

Inject the extracted samples and quantify the peak areas corresponding to alliin and allicin against the standard curve.

Extraction of Diallyl Disulfide for GC-MS Analysis

This protocol is for the extraction of volatile organosulfur compounds, including diallyl disulfide, from garlic for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Garlic oil or freshly crushed garlic

-

n-Hexane or Dichloromethane, GC grade

-

Anhydrous sodium sulfate

-

Centrifuge

-

Syringe filters (0.45 µm)

-

GC vials

Procedure:

-

For garlic oil, dilute a known amount in hexane or dichloromethane.

-

For fresh garlic, homogenize a known weight in a suitable organic solvent (e.g., hexane).

-

Shake the mixture vigorously and then centrifuge to separate the solid material.

-

Collect the supernatant (the organic phase) and dry it over anhydrous sodium sulfate.

-

Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis of Diallyl Disulfide

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5ms or equivalent; 30 m x 0.25 mm x 0.25 µm)[12][25]

Chromatographic and Spectrometric Conditions:

-

Injector Temperature: 250°C.[25]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

MS Ion Source Temperature: 200-230°C.[25]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[8]

-

Mass Scan Range: m/z 40-400.

Identification and Quantification:

-

Identify diallyl disulfide and other organosulfur compounds by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).

-

For quantification, prepare a calibration curve using a certified reference standard of diallyl disulfide.

Alliinase Activity Assay

This spectrophotometric assay measures the activity of alliinase by quantifying the rate of pyruvate formation, a co-product of the enzymatic reaction with alliin.[4][28]

Materials:

-

Garlic extract containing alliinase

-

Alliin standard solution

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in 2N HCl)

-

Sodium hydroxide (NaOH) solution

-

Sodium pyruvate standard for calibration curve

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the garlic enzyme extract and a known concentration of alliin in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).[4]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).[5]

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Add the DNPH solution to the reaction mixture to derivatize the pyruvate formed.

-

After a short incubation, add NaOH to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 445 nm or 515 nm) using a spectrophotometer.[4][5]

-

Calculate the amount of pyruvate produced by comparing the absorbance to a standard curve prepared with sodium pyruvate.

-

One unit of alliinase activity is typically defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.[5][28]

Conclusion

The biosynthesis of this compound in garlic is a complex and fascinating pathway that begins with the stable precursor alliin. The pivotal step is the enzymatic conversion of alliin to the highly reactive allicin, catalyzed by alliinase upon tissue damage. Allicin's subsequent decomposition gives rise to a plethora of organosulfur compounds, including diallyl disulfide, which contributes significantly to the chemical profile and biological activity of garlic. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to accurately investigate these compounds and explore their therapeutic potential. A thorough understanding of this biosynthetic pathway is essential for the standardization of garlic-based products and the development of novel therapeutic agents.

References

- 1. Concentration of Allicin in Garlic - Issuu [issuu.com]

- 2. researchgate.net [researchgate.net]

- 3. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification [mdpi.com]

- 4. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jairjp.com [jairjp.com]

- 6. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. microbiologyjournal.org [microbiologyjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 18. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 19. youtube.com [youtube.com]

- 20. phcog.com [phcog.com]

- 21. researchgate.net [researchgate.net]

- 22. nature4science.com [nature4science.com]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. dc.etsu.edu [dc.etsu.edu]

- 25. stiftung-plantafood.de [stiftung-plantafood.de]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

Allyl Methyl Disulfide (CAS 2179-58-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methyl disulfide, a volatile organosulfur compound with the CAS number 2179-58-0, is a key component of garlic and other Allium species, contributing significantly to their characteristic aroma and flavor.[1] Beyond its sensory attributes, this compound has garnered considerable interest in the scientific community for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the physicochemical properties, spectral data, and safety information of this compound. It further details experimental protocols for its synthesis, extraction, and the evaluation of its biological activities, and explores the molecular mechanisms and signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, pungent odor reminiscent of garlic.[2] It is a volatile compound with limited solubility in water but is soluble in organic solvents.[2] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈S₂ | [3] |

| Molecular Weight | 120.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, pungent, garlic-like | [1] |

| Boiling Point | 141.4 °C at 760 mmHg | [3] |

| 83-84 °C at 170 mmHg | [1] | |

| 30-33 °C at 20 mmHg | [2] | |

| Density | 1.022 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol and other organic solvents. | [1][2] |

| Flash Point | 43.2 °C | [3] |

| Refractive Index | 1.529 | [3] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the allyl and methyl protons. The methyl protons (CH₃-S-) would appear as a singlet. The allyl group protons would exhibit more complex splitting patterns: a multiplet for the methine proton (-CH=), a multiplet for the methylene protons adjacent to the disulfide bond (-S-CH₂-), and multiplets for the terminal vinyl protons (=CH₂).

-

¹³C NMR: The carbon-13 NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule: one for the methyl carbon, and three for the carbons of the allyl group (methylene, methine, and terminal vinyl carbon).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Key expected peaks include: C-H stretching vibrations for the alkyl and vinyl groups, C=C stretching for the allyl group, and C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry data for this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information. For example, GC-MS analysis has been used to identify metabolites of this compound in biological samples.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is irritating to the eyes and respiratory system.[1] When handling this compound, it is recommended to wear suitable protective clothing, gloves, and eye/face protection.[1] Store in a cool, dry, well-ventilated area away from sources of ignition.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of interest for therapeutic applications.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. One of the key mechanisms is its ability to inhibit the NF-κB signaling pathway.[4] By suppressing the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit into the nucleus, it can downregulate the expression of pro-inflammatory cytokines such as IL-8 and IP-10.[4]

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Anticancer Activity

Organosulfur compounds from garlic, including this compound and its related compounds like diallyl disulfide (DADS), have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are often mediated through the p53 and PI3K/Akt/mTOR signaling pathways.[5][6]

Garlic-derived organosulfur compounds can induce apoptosis in cancer cells by upregulating the expression of the tumor suppressor protein p53.[5] This can lead to the activation of caspases, a family of proteases that execute the apoptotic process.

These compounds can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating. This effect can be mediated by influencing the levels of cell cycle regulatory proteins.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Diallyl disulfide, a structurally similar compound to this compound, has been shown to induce apoptosis and autophagy in cancer cells by inhibiting this pathway.[6][7]

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Antimicrobial and Antioxidant Activities

This compound exhibits antimicrobial activity against various microorganisms. It also possesses antioxidant properties, contributing to the overall health benefits associated with garlic consumption. Its antioxidant action involves scavenging free radicals.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and evaluation of the biological activities of this compound.

Synthesis of this compound (Unsymmetrical Disulfide)

A general one-pot method for the synthesis of unsymmetrical disulfides can be adapted for this compound.[1] This method involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate, which then reacts with a second thiol.[1]

Caption: Synthetic workflow for this compound.

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve methanethiol in dichloromethane (DCM).

-

Cool the solution to -78 °C.

-

Slowly add a solution of 1-chlorobenzotriazole in DCM.

-

Stir the reaction mixture at -78 °C for a specified time to form the methylsulfenyl benzotriazole intermediate.

-

Slowly add allyl mercaptan to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain pure this compound.

Extraction of this compound from Garlic

Steam distillation is a common method for extracting essential oils, including this compound, from garlic.[8][9]

Protocol:

-

Mince fresh garlic cloves and mix with water in a distillation flask.

-

Set up a steam distillation apparatus.

-

Heat the flask to generate steam, which will pass through the garlic mash, carrying the volatile compounds.

-

Condense the steam and collect the distillate, which will be a mixture of water and essential oil.

-

Separate the oil layer from the aqueous layer. The collected oil will contain a mixture of organosulfur compounds, including this compound.

-

Further purification and separation of the components can be achieved using techniques like fractional distillation or preparative gas chromatography.

Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well with the microbial suspension.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and duration for the test microorganism.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[2][13][14]

Protocol:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of this compound in the same solvent.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the sample.

-

Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a spectrophotometer.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against concentration.

Conclusion

This compound is a multifaceted organosulfur compound with significant potential in various scientific and industrial domains. Its distinct sensory properties make it a valuable flavoring agent, while its diverse biological activities, particularly its anti-inflammatory and anticancer effects, position it as a promising candidate for further investigation in drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate and inspire future research into the therapeutic applications of this intriguing natural product.

References

- 1. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Amelioration of Combination of Paclitaxel and Di Allyl Sulfide on the Alterations of Bcl2, P53 and Apoptosis Changes Against 7,12 Di Methyl Benz (A) Anthracene Induced Skin Cancer in Experimental Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction process of garlic oil - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]

- 9. engineering.iastate.edu [engineering.iastate.edu]

- 10. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Screening essential oils for their antimicrobial activities against the foodborne pathogenic bacteria Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Allyl Methyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of allyl methyl disulfide, a significant organosulfur compound found in garlic and possessing various biological activities. The information is presented to support research, scientific analysis, and drug development endeavors.

Core Physical Properties

This compound is a colorless liquid and is recognized as one of the primary bioactive components in fresh garlic paste.[1][2] Its physical characteristics are crucial for understanding its behavior in various experimental and biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 30.00 - 33.00 °C | @ 20.00 mm Hg | [1][3] |

| 83.00 - 84.00 °C | @ 170.00 mm Hg | ||

| 141.4 °C | @ 760 mm Hg | ||

| Solubility | Slightly soluble | In water | [1] |

| Soluble | In alcohol | ||

| 477.1 mg/L (estimated) | In water @ 25 °C |

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[4]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

A small volume of this compound is placed into the small test tube.

-

The capillary tube is inserted into the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The thermometer and attached tube are placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

Solubility Determination (Shake-Flask Method)

This is a common method for determining the solubility of a substance in a specific solvent.[5]

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., GC-MS)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a conical flask.

-

The flask is securely stoppered and placed in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to let the undissolved solute settle.

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining undissolved droplets.

-

The concentration of this compound in the clear supernatant is then determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualized Pathways and Workflows

Metabolic Pathway of this compound

This compound undergoes a series of metabolic transformations in the body. The process begins with its reduction, followed by methylation and oxidation to form its key metabolites.[2][6]

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-8, by suppressing the NF-κB signaling pathway.[1]

References

- 1. This compound inhibits IL-8 and IP-10 secretion in intestinal epithelial cells via the NF-кB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H8S2 | CID 62434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Metabolism and pharmacokinetics studies of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Allyl Methyl Disulfide: A Technical Guide for Researchers

An In-depth Technical Guide on Allyl Methyl Disulfide (AMDS) for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of this compound (AMDS), a key organosulfur compound found in garlic (Allium sativum).

Core Molecular Information

This compound is a volatile organic compound that contributes to the characteristic aroma of garlic. It is a subject of interest in various scientific fields due to its potential biological activities.

Molecular Formula and Structure

The chemical formula for this compound is C4H8S2 . The molecule consists of an allyl group and a methyl group linked by a disulfide bond.

Molecular Weight

The molecular weight of this compound is approximately 120.24 g/mol .

Quantitative Data Summary

The following tables summarize the key physical, chemical, and analytical data for this compound for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C4H8S2 | [1][2][3] |

| Molecular Weight | 120.24 g/mol | [2] |

| CAS Number | 2179-58-0 | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Purity | >90.0% (GC) | [3] |

| Density | 1.022 g/cm³ | |

| Boiling Point | 141.4 °C at 760 mmHg | |

| Flash Point | 43.2 °C | |

| Refractive Index | 1.529 |

| Spectroscopic Data | Value | Reference |

| GC-MS Fragments (m/z) | 120, 73, 41, 39, 45 | |

| ¹H NMR | Data available in spectral databases | |

| ¹³C NMR | Data available in spectral databases |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, critical for researchers working with this compound.

Synthesis of this compound

General Procedure:

-

Preparation of Sodium Methyl Disulfide: Methyl disulfide is reacted with a strong base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF) to generate the sodium salt of methyl disulfide.

-

Reaction with Allyl Halide: Allyl bromide or allyl chloride is added dropwise to the solution of sodium methyl disulfide at a controlled temperature, typically 0 °C to room temperature.

-

Workup: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

GC-MS Analysis of this compound

The following protocol is adapted from methodologies for analyzing volatile sulfur compounds.

Sample Preparation (Headspace SPME):

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

For enhanced release of volatile compounds, add a magnetic stir bar and a salting-out agent (e.g., 1 g of NaCl).

-

Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler tray (e.g., at 40°C).

-

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes with agitation.

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: DB-FFAP, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 40°C for 5 min, ramp to 240°C at 8°C/min, hold for 5 min.

-

MS Transfer Line: 250°C.

-

Ion Source: 230°C.

-

MS Mode: Selected Ion Monitoring (SIM) mode, monitoring m/z 73 for allyl methyl sulfide.

Biological Significance and Signaling Pathways

This compound is a known metabolite of garlic consumption and has been investigated for its biological activities, including anti-inflammatory and antioxidant effects.

Metabolic Pathway of this compound from Allicin

Upon ingestion of garlic, the precursor alliin is converted to the unstable compound allicin. Allicin is then rapidly metabolized to various organosulfur compounds, including diallyl disulfide (DADS). DADS is further metabolized to allyl mercaptan, which is then methylated to form this compound.

Caption: Metabolic conversion of alliin to this compound.

Inhibition of the NF-κB Signaling Pathway

Research has shown that this compound can inhibit the secretion of pro-inflammatory cytokines such as IL-8 and IP-10 in intestinal epithelial cells. This inhibitory effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. AMDS has been observed to inhibit the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit into the nucleus.

References

Spectroscopic Analysis of Allyl Methyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Allyl methyl disulfide (C₄H₈S₂), a volatile organosulfur compound found in plants of the Allium genus, such as garlic and onions.[1] The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting key quantitative findings in structured tables, detailing experimental methodologies, and visualizing fragmentation pathways.

Mass Spectrometry Data

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The molecule has a molecular weight of 120.2 g/mol .[1] Upon ionization, the molecular ion (M⁺) is observed at a mass-to-charge ratio (m/z) of 120.[1] The fragmentation pattern is characteristic of disulfide compounds and provides structural information.

Electron Ionization (EI) Mass Spectrum

The table below summarizes the major fragments observed in the EI-MS of this compound.[1][2] The base peak, which is the most abundant fragment, is observed at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺).[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 120 | 71.60 | [CH₂=CHCH₂SSCH₃]⁺ (Molecular Ion) |

| 73 | 8.70 | [CH₂=CHCH₂S]⁺ |

| 45 | 8.10 | [CH₃S]⁺ |

| 41 | 99.99 | [CH₂=CHCH₂]⁺ (Allyl cation) |

| 39 | 9.60 | [C₃H₃]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1][2]

Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment is initiated by the high-energy electron bombardment, which removes an electron to form an unstable molecular ion.[3] This ion then undergoes a series of bond cleavages to produce smaller, more stable fragments. The most favorable fragmentations involve the cleavage of the S-S and C-S bonds.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound shows characteristic signals for the allyl and methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | -CH= |

| ~5.2 | m | 2H | =CH₂ |

| ~3.3 | d | 2H | -S-CH₂- |

| ~2.4 | s | 3H | -S-CH₃ |

Note: Predicted values and typical ranges for similar structures. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~134 | -C H= |

| ~118 | =C H₂ |

| ~43 | -S-C H₂- |

| ~23 | -S-C H₃ |

Note: Predicted values and typical ranges for similar structures. Data sourced from PubChem, which links to SpectraBase for ¹³C NMR spectra.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline typical methodologies for the analysis of volatile sulfur compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile and semi-volatile compounds.

-

Sample Preparation : Samples containing this compound, such as garlic oil extracts, are often diluted in a suitable solvent (e.g., dichloromethane or hexane). For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) may be employed.[4][5] The use of a DVB/CAR/PDMS fiber is often effective for extracting volatile sulfur compounds.[4][5]

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. An example system would be an Agilent 6890 GC with a 5973N MS detector.[6]

-

GC Conditions :

-

Column : A capillary column suitable for volatile compounds, such as a DB-Wax (60 m × 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[6]

-

Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate of around 1.0 mL/min.[6]

-

Oven Program : A temperature gradient is applied to separate the components of the sample. A typical program might start at 35°C for 10 minutes, ramp to 100°C at 5°C/min, and then to 210°C at 3°C/min, holding for 40 minutes.[6]

-

-

MS Conditions :

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are conducted on purified samples of the compound.

-

Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher for protons, is used.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is performed.

-

Number of Scans : Typically 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is used between scans.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay : A longer relaxation delay (e.g., 2-5 seconds) is often necessary.

-

Experimental Workflow Visualization

The general workflow for the analysis of a volatile sulfur compound from a natural source involves extraction, separation, and detection.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C4H8S2 | CID 62434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disulfide, methyl 2-propenyl [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How to modulate the formation of negative volatile sulfur compounds during wine fermentation? - PMC [pmc.ncbi.nlm.nih.gov]

Allyl Methyl Disulfide: A Key Volatile Organic Compound in Food

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methyl disulfide (AMDS) is a volatile organosulfur compound that plays a significant role in the characteristic aroma and flavor profile of many foods, most notably those from the Allium genus, such as garlic, onions, and shallots. Beyond its sensory attributes, AMDS and its metabolites have garnered considerable interest in the scientific community for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its presence in food, analytical methodologies for its detection and quantification, and its physiological effects, with a particular emphasis on its interaction with cellular signaling pathways.

Chemical Properties and Natural Occurrence

This compound (C₄H₈S₂) is an organic disulfide with an allyl group and a methyl group attached to the disulfide bond. It is a key contributor to the pungent aroma of freshly chopped garlic. In intact garlic cloves, the precursor to AMDS is alliin (S-allyl cysteine sulfoxide). When the clove is crushed or cut, the enzyme alliinase is released, which converts alliin to allicin. Allicin is unstable and rapidly decomposes into a variety of volatile sulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), and this compound. While garlic is the most prominent source, AMDS and related compounds are also found in other Allium species like onions and shallots.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈S₂ |

| Molecular Weight | 120.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, garlic-like, alliaceous, green onion |

| Boiling Point | 141.4 °C at 760 mmHg[1] |

| Flash Point | 43.2 °C[1] |

| Solubility | Slightly soluble in water; soluble in alcohol |

Quantitative Data

The concentration of this compound can vary significantly depending on the food source, its preparation, and the analytical method used.

Table 2: Concentration of this compound and Related Compounds in Food

| Compound | Food Source | Concentration | Reference |

| This compound | Garlic (Allium sativum) essential oil | 4.4–12.0% | [2] |

| Diallyl disulfide | Single Clove Garlic | 0.0296% | [3] |

| Diallyl disulfide | Clove Garlic | 0.0248% | [3] |

Table 3: Sensory Threshold of a Related Compound

| Compound | Odor Threshold | Reference |

| Allyl methyl sulfide | 0.14 ppb | [4] |

Table 4: Biological Activity of this compound and Related Compounds

| Compound | Activity | Cell Line/Model | Quantitative Data | Reference |

| This compound | Anti-inflammatory | HT-29 and Caco-2 cells | Attenuated IL-8 and IP-10 secretion in a dose-dependent manner (20 to 150 μM) | [5] |

| Diallyl disulfide | Anticancer | MDA-MB-231 (ER-negative breast cancer) | IC50 = 1.8 µM (72 h) | [6] |

| Diallyl disulfide | Anticancer | KPL-1 and MCF-7 (ER-positive breast cancer) | IC50 = 18.1 µM (72 h) | [6] |

Biosynthesis and Metabolism

The formation of this compound in Allium species is a rapid enzymatic process.

Once ingested, this compound is metabolized in the body. It can be reduced to allyl mercaptan, which is then methylated to form allyl methyl sulfide (AMS). AMS can be further oxidized to allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO₂).

Experimental Protocols

Extraction of this compound from Garlic

This protocol describes a general solvent extraction method for obtaining volatile sulfur compounds from garlic.

Materials:

-

Fresh garlic cloves

-

Solvent (e.g., dichloromethane, hexane, or a mixture of water and acetone)[7]

-

Blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Glass vials

Procedure:

-

Weigh a known amount of fresh garlic cloves and homogenize them in the chosen solvent.

-

Allow the mixture to macerate for a specified period (e.g., 1 hour) to facilitate the enzymatic reactions and release of volatile compounds.

-

Centrifuge the mixture to separate the solid material from the liquid extract.

-

Carefully decant the supernatant (the liquid extract).

-

Dry the extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to avoid degradation of the volatile compounds.

-

Store the resulting garlic oil in a sealed glass vial at a low temperature.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of this compound in a food extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile sulfur compound analysis (e.g., DB-5 or FFAP)

-

Headspace autosampler (optional, for volatile analysis)

Sample Preparation:

-

Prepare a standard solution of this compound in a suitable solvent at a known concentration.

-

Dilute the extracted garlic oil (from the protocol above) in the same solvent to a concentration within the expected analytical range.

-

If using an internal standard, add a known amount to both the standard and sample solutions.

-

Transfer the solutions to GC-MS vials.

GC-MS Parameters (Example):

-

Injection Mode: Splitless or Headspace

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 35-350.

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Create a calibration curve by injecting a series of standard solutions of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a crucial regulator of the immune response and inflammation.

In a typical inflammatory response, a stimulus such as the cytokine TNF-α (Tumor Necrosis Factor-alpha) binds to its receptor on the cell surface. This triggers a cascade of events that leads to the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B alpha). The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for cytokines like IL-8 and IP-10.

This compound has been shown to inhibit this process by preventing the degradation of IκBα.[5] By stabilizing IκBα, AMDS effectively traps NF-κB in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Conclusion

This compound is a significant volatile organic compound in food, contributing to both its sensory characteristics and potential health benefits. Its presence in Allium species and its metabolic fate in the human body are well-documented. The ability of AMDS to modulate key signaling pathways, such as the NF-κB pathway, highlights its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the quantitative occurrence and biological activities of this intriguing organosulfur compound. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in various disease models.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. Item - DataSheet5_Allyl methyl trisulfide protected against LPS-induced acute lung injury in mice via inhibition of the NF-κB and MAPK pathways.ZIP - figshare - Figshare [figshare.com]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits IL-8 and IP-10 secretion in intestinal epithelial cells via the NF-кB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Allyl Methyl Disulfide (AMDS) in Vivo

Audience: Researchers, scientists, and drug development professionals.